molecular formula C4F7IO B12084718 2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride CAS No. 6044-18-4

2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride

Cat. No.: B12084718
CAS No.: 6044-18-4
M. Wt: 323.94 g/mol
InChI Key: JBDSGHHKEUQNDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride is a fluorinated acyl iodide characterized by a fully substituted hexafluorinated carbon backbone, an iodine atom at the 4-position, and a terminal acyl fluoride group (-COF). This compound’s unique structure combines strong electron-withdrawing effects from fluorine atoms with the nucleofugal iodine substituent, making it highly reactive in substitution and coupling reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4-hexafluoro-4-iodobutanoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F7IO/c5-1(13)2(6,7)3(8,9)4(10,11)12
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDSGHHKEUQNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(F)(F)I)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502610
Record name 2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6044-18-4
Record name 2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Iodohexafluorobutyryl fluoride typically involves the reaction of hexafluorobutyryl fluoride with iodine. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reactive nature of the fluorine and iodine components .

Chemical Reactions Analysis

4-Iodohexafluorobutyryl fluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Addition Reactions: The fluorine atoms can engage in addition reactions with various electrophiles.

Common reagents used in these reactions include strong bases, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Materials Science

2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride is utilized in the synthesis of advanced materials. Its fluorinated nature enhances the properties of polymers and coatings:

  • Fluorinated Polymers : The compound can be used as a monomer or additive in the production of fluorinated polymers. These materials exhibit superior chemical resistance and thermal stability compared to their non-fluorinated counterparts. They are particularly useful in applications requiring durability under harsh conditions.
  • Coatings : Due to its low surface energy and hydrophobic characteristics, this compound is employed in developing coatings that repel water and oils. These coatings find applications in electronics and automotive industries to protect surfaces from corrosion and contamination.

Pharmaceutical Applications

In the pharmaceutical sector, this compound plays a role in drug development:

  • Synthesis of Fluorinated Drugs : Fluorine atoms can significantly influence the biological activity of compounds. This compound serves as an intermediate in synthesizing fluorinated pharmaceuticals that demonstrate enhanced metabolic stability and bioavailability.
  • Targeted Drug Delivery : The unique properties of this compound allow for its use in creating drug delivery systems that can target specific tissues or cells more effectively than traditional methods.

Environmental Studies

The environmental implications of fluorinated compounds are significant due to their persistence and potential toxicity:

  • PFAS Research : As part of ongoing studies on per- and polyfluoroalkyl substances (PFAS), this compound is analyzed for its environmental behavior and impact on ecosystems. Understanding its degradation pathways and accumulation in biota is crucial for assessing risks associated with fluorinated compounds.

Case Study 1: Synthesis of Fluorinated Polymers

A study demonstrated the successful incorporation of this compound into polymer matrices. The resulting materials exhibited improved thermal stability and chemical resistance compared to standard polymers. Tests showed a significant increase in performance metrics such as tensile strength and elongation at break.

Case Study 2: Drug Development

Research involving this compound has led to the development of a new class of anti-cancer agents. By modifying existing drug structures with fluorinated moieties derived from this compound, researchers observed enhanced efficacy against specific cancer cell lines while reducing side effects typically associated with conventional therapies.

Case Study 3: Environmental Impact Assessment

In an environmental study focusing on PFAS compounds, researchers tracked the persistence of this compound in aquatic ecosystems. Results indicated that while the compound was resistant to biodegradation processes, its concentration declined over time due to photolytic degradation under UV light exposure.

Mechanism of Action

The mechanism by which 4-Iodohexafluorobutyryl fluoride exerts its effects involves the interaction of its fluorine and iodine atoms with various molecular targets. The fluorine atoms can form strong bonds with carbon, leading to the formation of stable compounds. The iodine atom can participate in substitution reactions, altering the chemical structure of the target molecules. These interactions can affect molecular pathways and lead to various chemical transformations .

Comparison with Similar Compounds

Functional Group and Reactivity
Compound Name Key Functional Groups Reactivity Profile Applications
2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride Acyl fluoride (-COF), iodine High electrophilicity due to -COF; iodine facilitates nucleophilic substitution Intermediate for fluorinated polymers
Perfluoro-4-methoxybutanoic acid (PFMOBA) Carboxylic acid (-COOH), trifluoromethoxy (-OCF₃) Acidic (pKa ~0.5–1.5), stable in aqueous environments Surfactants, environmental pollutants
2,2,3,3,4,4-Hexafluoro-1-butanol Alcohol (-OH) Moderate nucleophilicity; forms hydrogen bonds Solvent, fluoropolymer synthesis
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol Diol (-OH) Bifunctional reactivity; water-soluble due to hydroxyl groups Polyfluorosiloxane precursors

Key Observations :

  • The iodine atom in the target compound enhances leaving-group ability compared to non-halogenated analogs (e.g., PFMOBA or hexafluoro-1-butanol), enabling efficient SN2 reactions or cross-coupling chemistry.
  • The acyl fluoride group is more reactive than carboxylic acids or alcohols, favoring nucleophilic acyl substitutions (e.g., with amines or alcohols to form amides/esters).
Physicochemical Properties
Property This compound (Predicted) PFMOBA Hexafluoro-1-butanol Hexafluoro-1,5-pentanediol
Molecular Formula C₄F₆IO (estimated) C₅HF₉O₃ C₄H₄F₆O C₅H₆F₆O₂
Molecular Weight ~328 (estimated) 280.04 182.06 212.09
Boiling Point (°C) 110–130 (estimated) Not reported 113 111.5 at 10 mmHg
Melting Point (°C) <25 (likely liquid) Not reported 68 78–81
LogP (Lipophilicity) ~2.5 (estimated) 1.51 (PFMOBA analog) 1.51 Not reported
Solubility Organic solvents (e.g., THF, DCM) Water-miscible Limited aqueous solubility Water and organic solvents

Key Observations :

  • The iodine atom increases molecular weight and lipophilicity (higher LogP) compared to non-iodinated analogs like PFMOBA or hexafluoro-1-butanol.
  • Hexafluoro-1,5-pentanediol exhibits exceptional dual solubility due to hydroxyl groups, unlike the hydrophobic target compound.

Biological Activity

2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride (CAS No. 6044-18-4) is a fluorinated compound with significant potential in various scientific fields, particularly in organic synthesis and biological research. Its unique chemical structure allows it to interact with biological systems in ways that are still being explored. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C₄F₇IO
  • Molecular Weight : 323.94 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to form stable bonds with various molecular targets due to the presence of fluorine and iodine atoms. The fluorine atoms can create strong carbon-fluorine bonds that are resistant to metabolic degradation, which is beneficial for drug development. The iodine atom facilitates substitution reactions that can modify the structure and function of target biomolecules.

Biological Applications

  • Organic Synthesis :
    • Used as a reagent in the formation of carbon-fluorine bonds.
    • Serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Activity Studies :
    • Investigated for potential enzyme inhibition or receptor binding.
    • Explored as a lead compound in drug development due to its unique properties.
  • Material Science :
    • Applications in producing specialized materials that leverage the unique properties of fluorinated compounds.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various fluorinated compounds on specific enzymes involved in metabolic pathways. The results indicated that this compound exhibited significant inhibition of certain enzymes compared to non-fluorinated analogs. This suggests its potential use as a therapeutic agent targeting metabolic disorders.

Case Study 2: Receptor Binding Affinity

Research focused on the binding affinity of this compound to specific receptors involved in cellular signaling pathways. The findings demonstrated that the compound binds effectively to these receptors, potentially modulating their activity and influencing downstream signaling events.

Toxicological Considerations

While the biological activity of this compound is promising for research and therapeutic applications, it is essential to consider its toxicological profile. Studies have shown varying degrees of toxicity associated with fluorinated compounds:

EndpointObserved EffectReference
MutagenicityNegative results in bacterial tests
CarcinogenicityNo significant increase in tumors
Neurodevelopmental ImpactPossible adverse effects on IQ scores

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.